molecular formula C15H22O B8003223 3'-tert-Butyl-3-methylbutyrophenone

3'-tert-Butyl-3-methylbutyrophenone

Cat. No.: B8003223
M. Wt: 218.33 g/mol
InChI Key: ZLRVBMSIZOBNEX-UHFFFAOYSA-N
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Description

3’-tert-Butyl-3-methylbutyrophenone is an organic compound characterized by the presence of a tert-butyl group and a phenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-tert-Butyl-3-methylbutyrophenone typically involves the alkylation of a phenone precursor with tert-butyl and methyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern on the phenone ring .

Industrial Production Methods

In industrial settings, the production of 3’-tert-Butyl-3-methylbutyrophenone may involve continuous flow processes to enhance efficiency and yield. These methods leverage advanced reactor designs to maintain optimal reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3’-tert-Butyl-3-methylbutyrophenone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3’-tert-Butyl-3-methylbutyrophenone has several applications in scientific research:

Mechanism of Action

The mechanism by which 3’-tert-Butyl-3-methylbutyrophenone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s structure allows it to fit into active sites and modulate the activity of these targets .

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butyl-4-hydroxyanisole: Similar in structure but with a hydroxyl group.

    3-tert-Butyl-4-methylphenol: Similar but with a methyl group instead of a phenone structure.

Uniqueness

3’-tert-Butyl-3-methylbutyrophenone is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups on the phenone ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

1-(3-tert-butylphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-11(2)9-14(16)12-7-6-8-13(10-12)15(3,4)5/h6-8,10-11H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRVBMSIZOBNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=CC=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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